7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate . The reaction proceeds through a series of steps, including cyclization and substitution reactions, to form the desired pyrido[4,3-d]pyrimidine core. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrido[3,4-d]pyrimidine: Exhibits anti-inflammatory and antimicrobial properties.
Pyrido[3,2-d]pyrimidine: Studied for its potential as a therapeutic agent in neurodegenerative diseases.
Uniqueness
7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine stands out due to its unique combination of a chloro group and a morpholine ring, which enhances its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
918898-05-2 |
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Molecular Formula |
C14H17ClN4O2 |
Molecular Weight |
308.76 g/mol |
IUPAC Name |
4-(7-chloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidin-5-yl)morpholine |
InChI |
InChI=1S/C14H17ClN4O2/c1-3-21-14-12-10(16-9(2)17-14)8-11(15)18-13(12)19-4-6-20-7-5-19/h8H,3-7H2,1-2H3 |
InChI Key |
DUVICSPQXYAQRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC(=NC(=C21)N3CCOCC3)Cl)C |
Origin of Product |
United States |
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